4-(4-溴丁氧基)苯甲酸甲酯

描述

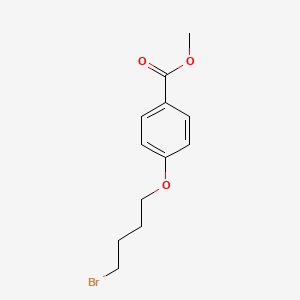

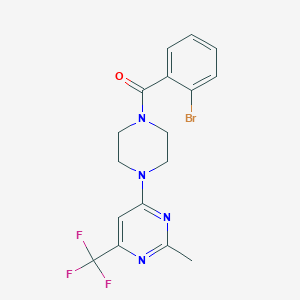

“Methyl 4-(4-bromobutoxy)benzoate” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .

Synthesis Analysis

The synthesis of “Methyl 4-(4-bromobutoxy)benzoate” involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate that, via radical coupling, originates the benzopinacol product .Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-bromobutoxy)benzoate” is characterized by the presence of a bromobutoxy group attached to a benzoate group . The molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Physical And Chemical Properties Analysis

“Methyl 4-(4-bromobutoxy)benzoate” is a solid compound . The SMILES string representation of its structure is O=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br .科学研究应用

合成与生物活性研究:

- 4-(4-溴丁氧基)苯甲酸甲酯作为各种化合物合成的中间体。例如,它被用于合成 4-(5-甲酰基-2-甲氧基苯氧基)苯甲酸甲酯,这是全合成双联苄并苯,一系列具有多种生物活性的天然产物的中间体 (娄宏祥,2012 年)。

晶体结构分析:

- 研究比较了 4-溴-2-(甲氧甲氧基)苯甲酸甲酯衍生物的晶体结构,展示了 4-(4-溴丁氧基)苯甲酸甲酯在理解相关化合物结构性质中的重要性 (P. A. Suchetan 等人,2016 年)。

液晶和荧光研究:

- 4-(4-溴丁氧基)苯甲酸甲酯因其在创建液晶和荧光特性方面的潜力而受到研究。例如,对 4-(4-烷氧基苯乙烯基)苯甲酸甲酯的研究探索了它们的热稳定性和中间相行为,这与材料科学和光子应用相关 (Khushi Muhammad 等人,2016 年)。

光学、热学和力学性能分析:

- 对 4-羟基苯甲酸甲酯单晶的生长和性质的研究提供了对源自 4-(4-溴丁氧基)苯甲酸甲酯的材料的力学、热学和光学特性的见解 (N. Vijayan 等人,2003 年)。

药物化合物的合成:

- 该化合物还被用于合成药物,例如痛风治疗药物非布司他。合成涉及多个阶段,包括使用 3-溴-4-(异丁氧基)苯甲酸甲酯作为关键中间体,显示了该化合物在药物合成中的重要性 (W. Yong,2009 年)。

化妆品和防晒霜分析:

- 它还在化妆品行业中发挥作用。例如,对化妆品中各种防腐剂的测定研究涉及分析相关的苯甲酸酯化合物,突出了 4-(4-溴丁氧基)苯甲酸甲酯在该领域的关联性 (T. Wu 等人,2008 年)。

安全和危害

未来方向

The future directions for “Methyl 4-(4-bromobutoxy)benzoate” could involve further exploration of its photoactive properties. A study has shown that although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

属性

IUPAC Name |

methyl 4-(4-bromobutoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSVDHUYRUPKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

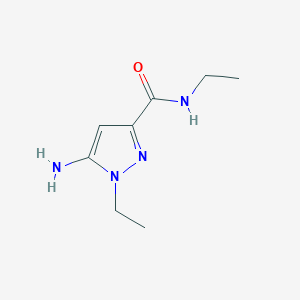

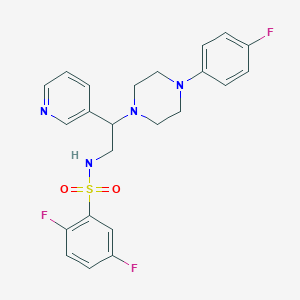

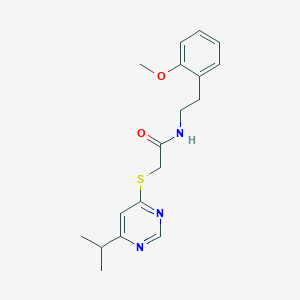

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)

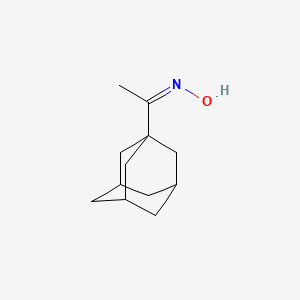

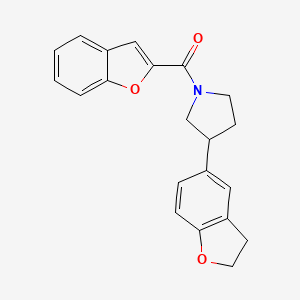

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

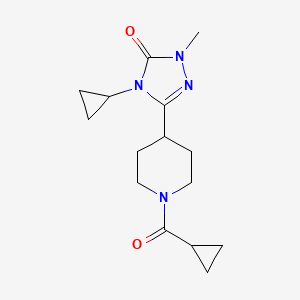

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)